Vildagliptinboronic acid

Übersicht

Beschreibung

Vildagliptinboronic acid is a useful research compound. Its molecular formula is C16H27BN2O4 and its molecular weight is 322.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Vildagliptinboronic acid is a compound derived from the antidiabetic agent vildagliptin, which is primarily used in the management of type 2 diabetes. This compound is notable for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism. The biological activity of this compound encompasses various mechanisms and effects on metabolic processes, particularly concerning insulin secretion and glucose homeostasis.

Vildagliptin acts by inhibiting DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). These hormones enhance insulin secretion from pancreatic beta cells in response to meals and suppress glucagon release from alpha cells, thereby reducing blood glucose levels.

Key Points:

- DPP-4 Inhibition: Prevents the degradation of GLP-1 and GIP.

- Insulin Secretion: Enhances insulin responsiveness in a glucose-dependent manner.

- Glucagon Suppression: Reduces glucagon levels, contributing to lower blood glucose.

Research Findings

Recent studies have explored the efficacy and safety of vildagliptin and its derivatives, including this compound. Below are summarized findings from various research articles:

Case Studies

- Clinical Trial on Efficacy : A randomized controlled trial involving 122 patients with type 2 diabetes assessed the effectiveness of switching from sitagliptin to either vildagliptin or liraglutide. Results indicated that while both treatments were effective, vildagliptin notably improved metabolic parameters without affecting body mass index (BMI) significantly .

- Animal Model Research : In studies involving obese diabetic mice, administration of vildagliptin resulted in enhanced beta-cell proliferation and reduced oxidative stress markers. This suggests a protective effect on pancreatic function and potential benefits for long-term glycemic control .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antidiabetic Effects : Primarily through DPP-4 inhibition leading to enhanced incretin activity.

- Cardiovascular Benefits : Reduction in inflammatory markers and improvement in lipid profiles observed in animal studies .

- Reproductive Toxicity Concerns : Some studies have raised concerns about potential reproductive toxicity associated with vildagliptin administration in animal models .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

The incorporation of boronic acids into drug formulations has been explored for their ability to form reversible covalent bonds with diols, which are prevalent in biological systems. This property is leveraged to create borono-lectins , which can be used for targeted drug delivery:

- Polymeric Micelles : Research has demonstrated that polymeric micelles modified with boronic acids can encapsulate anti-cancer drugs, enhancing their delivery to tumor sites while minimizing side effects. For instance, PBA-modified micelles showed improved uptake and cytotoxicity against cancer cells in vitro and in vivo .

- Sialic Acid Targeting : Boronic acid derivatives have been utilized for creating targeted therapies that bind specifically to sialic acid on cancer cell surfaces, enhancing the selectivity and efficacy of chemotherapeutics .

Electrochemical Sensing

Vildagliptinboronic acid has been investigated for its electrochemical properties, particularly using boron-doped diamond electrodes for the detection of vildagliptin in various media. This method allows for rapid and sensitive voltammetric detection, which can be crucial for monitoring drug levels in clinical settings .

Anticancer Activity

Research into boronic acids has revealed their potential anticancer properties. The modification of existing drugs with boronic acid groups can enhance their selectivity and potency against cancer cells. For example:

- Bortezomib : The first FDA-approved boronic acid-containing drug demonstrated significant anticancer activity by inhibiting proteasomes in multiple myeloma . this compound may exhibit similar or enhanced mechanisms due to its dual functionality.

Case Studies and Clinical Trials

A review of ongoing and completed clinical trials involving boronic acids indicates a growing interest in their applications across various therapeutic areas:

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in aggressive lymphomas | To evaluate the efficacy of combining bortezomib with CHOP chemotherapy | Phase 1/2 | Completed |

| Ixazomib for advanced sarcoma treatment | To determine safe dosages when combined with selinexor | Phase 1 | Ongoing |

| Crisaborole ointment for psoriasis | To assess safety and efficacy in treating plaque psoriasis | Phase 2 | Completed |

These studies highlight the versatility of boronic acids in enhancing therapeutic regimens through combination therapies and novel formulations .

Eigenschaften

IUPAC Name |

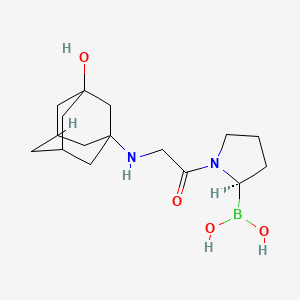

[(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BN2O4/c20-14(19-3-1-2-13(19)17(22)23)9-18-15-5-11-4-12(6-15)8-16(21,7-11)10-15/h11-13,18,21-23H,1-10H2/t11?,12?,13-,15?,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCUDZZBVHLQSU-JFQZXIRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704870 | |

| Record name | {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852331-49-8 | |

| Record name | {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.